molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

Cat. No. B2666168
CAS RN: 852218-17-8
M. Wt: 242.3
InChI Key: WPPUJQZCOIHRRL-UHFFFAOYSA-N
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Description

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .


Molecular Structure Analysis

The InChI code for 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .


Chemical Reactions Analysis

The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one.

Scientific Research Applications

Antimicrobial Activity

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been studied for its antimicrobial properties. Researchers have synthesized derivatives of this compound and tested them against various bacterial and fungal strains. The results indicate significant antimicrobial activity, making it a promising candidate for developing new antibiotics .

Anticancer Research

This compound has also been explored for its potential in anticancer therapy. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HCT116 colon cancer cells . These findings suggest that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one could be a valuable lead compound in the development of new anticancer drugs.

Anti-inflammatory Applications

Research has indicated that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases. The compound’s ability to inhibit specific inflammatory pathways could lead to the development of new anti-inflammatory medications .

Antioxidant Properties

The antioxidant potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been a subject of interest. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound’s antioxidant activity could be harnessed in developing therapies aimed at mitigating oxidative damage .

Enzyme Inhibition

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in treating diseases where enzyme activity is dysregulated. For instance, this compound could be used to develop inhibitors for enzymes involved in cancer progression or metabolic disorders .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one . Neuroprotective agents are essential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preliminary studies suggest that this compound may help protect neurons from damage, potentially leading to new treatments for these conditions .

Antiviral Activity

The antiviral potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is another area of research. Compounds with antiviral properties are crucial in combating viral infections, including those caused by emerging viruses. This compound’s ability to inhibit viral replication could make it a valuable addition to the arsenal of antiviral drugs .

Photodynamic Therapy

Lastly, 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been explored for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s unique chemical structure makes it a potential candidate for developing new photosensitizers used in PDT .

These diverse applications highlight the versatility and potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one in scientific research. Each field offers unique opportunities for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Sigma-Aldrich IntechOpen Springer

properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPUJQZCOIHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

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